2-(Dimethylamino)benzaldehyde
Overview
Description
2-(Dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H11NO. It contains amine and aldehyde moieties . This compound is used in Ehrlich’s reagent and Kovac’s reagent to test for indoles .
Synthesis Analysis
The synthesis of 2-(Dimethylamino)benzaldehyde-related compounds has been reported in several studies. For instance, diblock copolymers of poly [2-(dimethylamino) ethyl methacrylate]-block-polystyrene (PDMAEMA-b-PS) were synthesized via RAFT . Another study reported the synthesis of thiosemicarbazone-benzaldehyde derivatives through a condensation reaction .Molecular Structure Analysis
The molecular structure of 2-(Dimethylamino)benzaldehyde consists of a benzene ring with an aldehyde group and a dimethylamino group attached to it . The average mass of this compound is 149.190 Da .Chemical Reactions Analysis
2-(Dimethylamino)benzaldehyde is used in Ehrlich’s reagent, where it acts as a strong electrophile. It reacts with the electron-rich α-carbon (2-position) of indole rings to form a blue-colored adduct . It can be used to detect the presence of indole alkaloids . It also reacts with hydrazine to form a distinct yellow-colored azo-dye, which is used for the spectrophotometric determination of hydrazine .Physical And Chemical Properties Analysis
2-(Dimethylamino)benzaldehyde is a yellow-white powder with a density of 1.1±0.1 g/cm³ . It has a boiling point of 244.7±13.0 °C at 760 mmHg and a flash point of 89.8±9.2 °C . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .Scientific Research Applications
Corrosion Inhibition
2-(Dimethylamino)benzaldehyde derivatives have been researched for their applications in corrosion inhibition. For example, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone is shown to be effective as a corrosion inhibitor for mild steel in 1 M HCl solution. This is confirmed through various methods including weight loss, electrochemical methods, and quantum chemical calculations. The study indicates the spontaneous adsorption of the inhibitor and its high inhibition efficiency, supported by FE-SEM and AFM images (Singh et al., 2016).
Synthesis and Chemical Properties
2-(Dimethylamino)benzaldehyde has been used in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of p-(Dimethylamino)-benzoic acid, with an optimal set of conditions outlined for the process (Xie Chuan, 2005). Additionally, its molecular structure and vibrational analysis have been studied, revealing insights into its stability, charge transfer, and thermodynamic properties (Rocha et al., 2015).
Biological Applications
In the biological domain, thiosemicarbazone derivatives of 2-(Dimethylamino)benzaldehyde have shown significant inhibitory properties against the aggregation of amyloid-β, suggesting potential applications in addressing Alzheimer’s disease. These compounds, especially when coordinated with palladium(II), exhibit high efficiency in reducing the formation of fibrils in amyloid-β (Matesanz et al., 2020).
Optical and Nonlinear Optical Properties
The compound has been studied for its optical and nonlinear optical properties. For instance, a study focused on the crystal growth and physical properties of a 4-(dimethylamino)benzaldehyde derivative, exploring its potential in nonlinear optics (Jebin et al., 2016).
Safety And Hazards
2-(Dimethylamino)benzaldehyde may cause an allergic skin reaction . It is harmful if swallowed and should not be released into the environment . Protective measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, and clothing .
properties
IUPAC Name |
2-(dimethylamino)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-10(2)9-6-4-3-5-8(9)7-11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBVJWCIDNDPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871859 | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)benzaldehyde | |
CAS RN |
579-72-6, 28602-27-9 | |
Record name | 2-(Dimethylamino)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028602279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, (dimethylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dimethylamino)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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